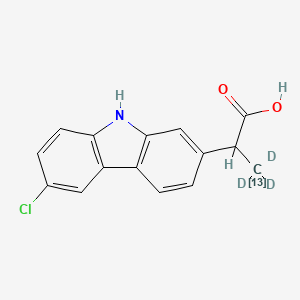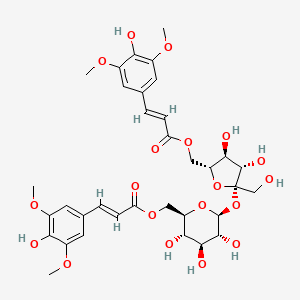
6,6'-Di-O-sinapoylsucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Di-O-sinapoylsucrose: is a naturally occurring compound found in certain plants, particularly in the species Cynanchum amplexicaule . It is a sucrose ester, where two sinapoyl groups are esterified to the hydroxyl groups at the 6 and 6’ positions of the sucrose molecule. This compound is known for its various biological activities, including antioxidant and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Di-O-sinapoylsucrose typically involves the esterification of sinapic acid with sucrose under alkaline conditions . The reaction can be carried out in a laboratory setting using chemical synthesis methods. The general procedure includes dissolving sinapic acid and sucrose in a suitable solvent, such as dichloromethane or ethyl acetate, and adding a base like sodium hydroxide to catalyze the esterification reaction .
Industrial Production Methods: Industrial synthesis would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-Di-O-sinapoylsucrose can undergo various chemical reactions, including:
Oxidation: The sinapoyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bonds in the sinapoyl groups can be reduced to form dihydro derivatives.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to release sinapic acid and sucrose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products:
Oxidation: Oxidized sinapoyl derivatives.
Reduction: Dihydro derivatives of sinapoyl groups.
Substitution: Sinapic acid and sucrose.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study esterification reactions and the behavior of sucrose esters.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory effects, which may have therapeutic potential in treating inflammatory diseases.
Industry: Potential use as a natural antioxidant in food and cosmetic products
Mécanisme D'action
The biological effects of 6,6’-Di-O-sinapoylsucrose are primarily attributed to its antioxidant and anti-inflammatory properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . The molecular targets and pathways involved include the modulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase .
Comparaison Avec Des Composés Similaires
3’,6-O-di-sinapoylsucrose (DISS): Another sucrose ester with similar antioxidant properties.
Other Sucrose Esters: Various sucrose esters with different acyl groups, such as feruloyl or caffeoyl esters, which also exhibit antioxidant and anti-inflammatory activities.
Uniqueness: 6,6’-Di-O-sinapoylsucrose is unique due to the specific positioning of the sinapoyl groups on the sucrose molecule, which may influence its biological activity and stability. Its dual sinapoyl groups provide enhanced antioxidant properties compared to other sucrose esters with single acyl groups .
Propriétés
Formule moléculaire |
C34H42O19 |
|---|---|
Poids moléculaire |
754.7 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)38)5-7-24(36)49-13-22-28(40)30(42)31(43)33(51-22)53-34(15-35)32(44)29(41)23(52-34)14-50-25(37)8-6-17-11-20(47-3)27(39)21(12-17)48-4/h5-12,22-23,28-33,35,38-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33+,34+/m1/s1 |
Clé InChI |
SWQXZNQYKZIRJS-MGQMONGZSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


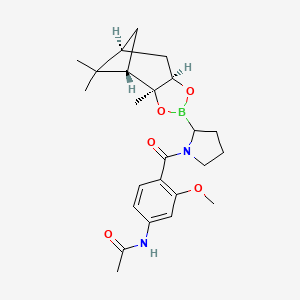
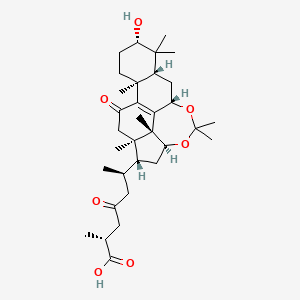
![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)
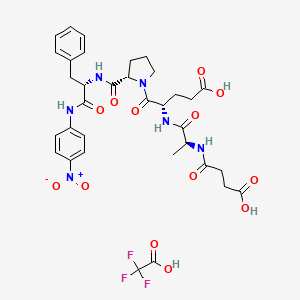
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)
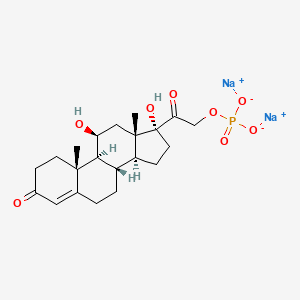
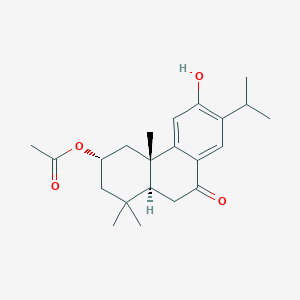
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
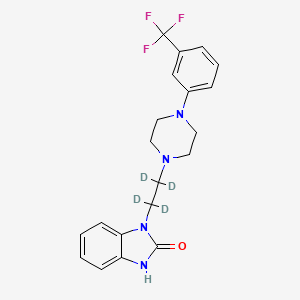
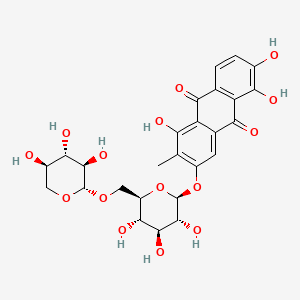
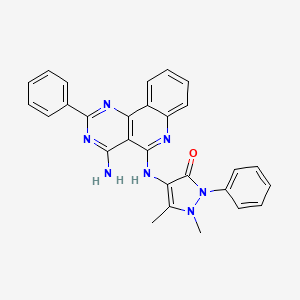
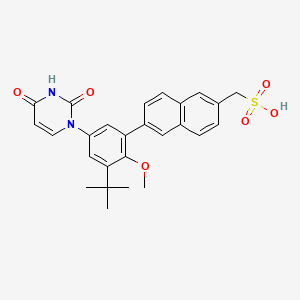
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
